molecular formula C13H18O3 B1660335 Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate CAS No. 7478-39-9

Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate

Cat. No. B1660335
CAS RN: 7478-39-9
M. Wt: 222.28 g/mol
InChI Key: SRDFWBNFGXTHOY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate is 1S/C13H18O3/c1-2-16-12(15)13-7-4-3-5-10(13)9-11(14)6-8-13/h9H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate is 222.28 . It is a liquid at room temperature .

Scientific Research Applications

Catalysis

Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate has been explored as a catalyst in organic transformations. Researchers have investigated its ability to promote specific reactions, such as Michael additions , aldol condensations , and acylation reactions . The unique structural features of EHNC contribute to its catalytic activity, making it a promising candidate for green and sustainable synthetic methodologies .

Medicinal Chemistry

EHNC derivatives have shown potential as anti-inflammatory agents and antioxidants . Their ability to modulate key cellular pathways makes them interesting targets for drug development. Researchers are investigating EHNC analogs for their anti-cancer properties, neuroprotective effects, and potential in treating metabolic disorders .

Materials Science

The rigid and planar structure of EHNC makes it suitable for incorporation into liquid crystals , polymer matrices , and nanocomposites . These materials find applications in displays, sensors, and drug delivery systems. EHNC-based materials exhibit enhanced mechanical properties and thermal stability .

Coordination Chemistry

EHNC can serve as a ligand in coordination complexes. Its carboxylate group allows for chelation with metal ions, leading to novel structures with potential applications in molecular magnets , catalytic centers , and luminescent materials . Researchers explore EHNC-metal complexes for their electronic and magnetic properties .

Environmental Chemistry

Studies have investigated EHNC’s role in water purification and removal of heavy metals . Its adsorption properties make it useful for capturing pollutants from aqueous solutions. Researchers are developing EHNC-based adsorbents for sustainable environmental remediation .

Flavor and Fragrance Industry

EHNC contributes to the aroma of certain natural products. Its presence in essential oils and fragrances adds a distinct note. Understanding its olfactory properties aids perfumers and flavorists in creating unique scents and flavors .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-16-12(15)13-7-4-3-5-10(13)9-11(14)6-8-13/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDFWBNFGXTHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCCC1=CC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323049
Record name ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate

CAS RN

7478-39-9
Record name NSC402916
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate
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Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate
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Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate
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Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate
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Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate
Reactant of Route 6
Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate

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